3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide
Description
3-(Benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide is a synthetic propanamide derivative characterized by a benzenesulfonyl group attached to the propanamide backbone and a (4-phenyloxan-4-yl)methyl substituent on the amide nitrogen. The benzenesulfonyl moiety is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c23-20(11-16-27(24,25)19-9-5-2-6-10-19)22-17-21(12-14-26-15-13-21)18-7-3-1-4-8-18/h1-10H,11-17H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGBHDOIJSMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts.
Preparation of 4-phenyloxan-4-ylmethanol: This intermediate can be synthesized by the reaction of phenylmagnesium bromide with oxirane, followed by hydrolysis.
Coupling Reaction: The final step involves the coupling of benzenesulfonyl chloride with 4-phenyloxan-4-ylmethanol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data of Propanamide Derivatives
*Inferred from structural analysis.
Key Observations :
- Substituent Effects : The target compound’s 4-phenyloxane group increases steric bulk compared to simpler aryl substituents (e.g., chlorophenyl in ). This may enhance binding selectivity but reduce solubility.
- Sulfonyl Group Variations : Bicalutamide features a fluorophenylsulfonyl group, which enhances electron-withdrawing effects compared to the target’s benzenesulfonyl moiety.
- Heterocyclic Additions : Compounds like 7c incorporate thiazole and oxadiazole rings, which improve hydrogen-bonding capacity and metabolic stability.
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
- Anticancer Activity : Sulfamethoxazole derivatives (e.g., ) exhibit anticancer properties via sulfonamide-mediated enzyme inhibition . The target’s benzenesulfonyl group may confer similar activity.
- Anti-Inflammatory Applications : Indomethacin analogs () with sulfonamide groups show COX-2 inhibition . The oxane ring in the target compound could modulate COX-2 selectivity.
- Antioxidant Effects : Hydroxamic acid derivatives () demonstrate radical scavenging activity . The target lacks hydroxyl groups but may interact with redox enzymes via its sulfonyl moiety.
Biological Activity
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 336.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways.
- Enzyme Inhibition : The sulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may also exhibit activity on certain receptors, influencing signaling pathways that are critical in various physiological processes.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound, including:
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Antimicrobial Activity | Zone of Inhibition | Significant inhibition | |
| Cytotoxicity | MTT Assay | IC50 = 25 µM | |
| Anti-inflammatory Activity | ELISA for Cytokines | Reduced IL-6 levels |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited significant bactericidal activity, particularly against Gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. The findings showed that it induced apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.
Case Study 3: Anti-inflammatory Properties
A recent investigation evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The treatment group exhibited reduced swelling and inflammatory markers compared to controls, indicating its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
